

Bimosiamose Disodium in Models of Acute Inflammation: A Technical Guide

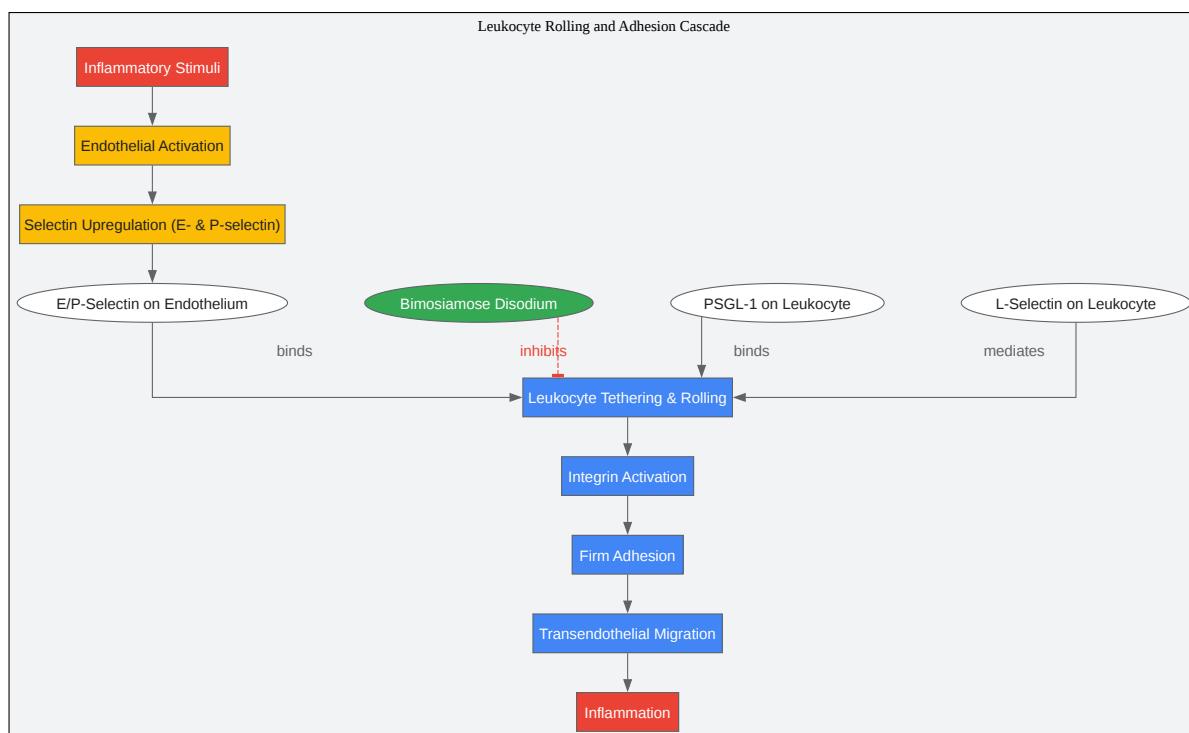
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bimosiamose Disodium*

Cat. No.: *B1667081*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to mimic the sialyl-Lewisx (sLex) moiety, the natural carbohydrate ligand for the selectin family of adhesion molecules. By competitively inhibiting E-selectin, P-selectin, and L-selectin, **Bimosiamose Disodium** effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This mechanism of action makes it a promising candidate for the therapeutic intervention in various acute and chronic inflammatory diseases. This technical guide provides an in-depth overview of the evaluation of **Bimosiamose Disodium** in key preclinical and clinical models of acute inflammation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Pan-Selectin Antagonism

Bimosiamose Disodium's anti-inflammatory effects stem from its function as a pan-selectin antagonist. It has been shown to have inhibitory activity against E-selectin, P-selectin, and L-selectin. This broad-spectrum selectin inhibition prevents the initial, transient adhesions of leukocytes to the activated endothelium of blood vessels at sites of inflammation. This, in turn, reduces the subsequent firm adhesion and transmigration of inflammatory cells into the surrounding tissue, thereby mitigating the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of selectin-mediated leukocyte recruitment and the inhibitory action of **Bimosiamose Disodium**.

Quantitative Data Summary

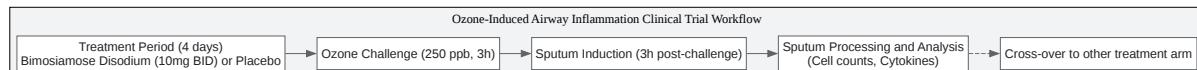
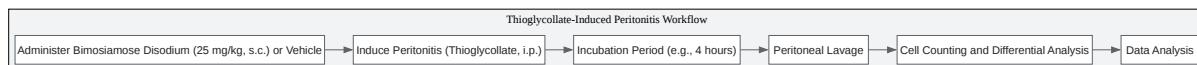
The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the efficacy of **Bimosiamose Disodium** in models of acute inflammation.

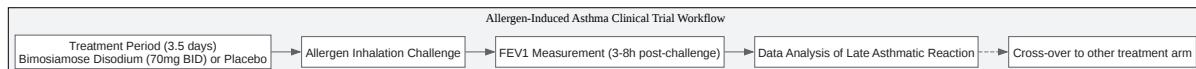
Table 1: Preclinical Efficacy of Bimosiamose Disodium

Model	Species	Treatment	Outcome Measure	Result
Thioglycollate-Induced Peritonitis	Mouse	25 mg/kg Bimosiamose Disodium	Neutrophil recruitment	Reduced

Table 2: Clinical Efficacy of Bimosiamose Disodium in Airway Inflammation

Model	Subjects	Treatment	Outcome Measure	Result
Ozone-Induced Airway Inflammation[1]	Healthy Volunteers	10 mg inhaled Bimosiamose Disodium twice daily for 4 days	Sputum Neutrophils	40% reduction (p=0.068)[1]
Sputum IL-8		35% reduction (p=0.004)[1]		
Sputum MMP-9		46% reduction (p=0.022)[1]		
Allergen-Induced Asthma[2][3]	Mild Asthmatics	70 mg inhaled Bimosiamose Disodium twice daily for 3 days, then once on day 4	Late Asthmatic Reaction (FEV1 fall)	50.2% attenuation (p=0.045)[2][3]
Chronic Obstructive Pulmonary Disease (COPD) [4]	COPD Patients	10 mg inhaled Bimosiamose Disodium twice daily for 28 days	Sputum Macrophages	-0.200 x10^6 cells/mL decrease (p=0.012)[4]
Sputum IL-8		-9.49 ng/mL decrease (p=0.008)[4]		
Sputum Neutrophils		-0.368 x10^6 cells/mL decrease (p=0.313, not significant)[4]		



Experimental Protocols


Detailed methodologies for key experiments cited are provided below.

In Vivo Model: Thioglycollate-Induced Peritonitis

This model assesses the effect of **Bimosiamose Disodium** on inflammatory cell recruitment into the peritoneal cavity.

- Animals: Wild-type mice.
- Inflammatory Induction: Intraperitoneal injection of sterile thioglycollate broth.
- Treatment: Subcutaneous injection of **Bimosiamose Disodium** (25 mg/kg) or vehicle control prior to thioglycollate administration.
- Endpoint Measurement: At a specified time point post-induction (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS). The total number of leukocytes and the differential cell count (specifically neutrophils) in the peritoneal lavage fluid are determined using a hemocytometer and cytopspin preparations stained with a differential stain.
- Statistical Analysis: Comparison of cell counts between the **Bimosiamose Disodium**-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bimosiamose Disodium in Models of Acute Inflammation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667081#bimosiamose-disodium-in-models-of-acute-inflammation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com